molecular formula C7H3Cl2NO B1310465 2,5-Dichlorobenzooxazole CAS No. 3621-81-6

2,5-Dichlorobenzooxazole

Katalognummer B1310465
CAS-Nummer: 3621-81-6
Molekulargewicht: 188.01 g/mol
InChI-Schlüssel: JOXBFDPBVQGJOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Dichlorobenzooxazole is a chemical compound with the molecular formula C7H3Cl2NO . It has a molecular weight of 188.01 . The compound is solid in physical form .


Molecular Structure Analysis

The IUPAC name for 2,5-Dichlorobenzooxazole is 2,5-dichloro-1,3-benzoxazole . The InChI code for this compound is 1S/C7H3Cl2NO/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H .


Physical And Chemical Properties Analysis

2,5-Dichlorobenzooxazole is a solid at room temperature . It is stored in a refrigerator .

Wissenschaftliche Forschungsanwendungen

Cancer Therapy

Benzoxazole derivatives, including 2,5-Dichlorobenzooxazole, have been synthesized and evaluated for their pharmacological activities, particularly in cancer therapy . They interact with key biological targets implicated in diseases such as cancer . For instance, 2-thioacetamide linked benzoxazole-benzamide conjugates were synthesized as potential inhibitors of VEGFR-2, a key player in tumor angiogenesis .

Diabetes Management

Benzoxazole derivatives have shown promise in the management of diabetes . They interact with biological targets implicated in diabetes, offering potential for the development of new therapeutic agents .

Pain and Inflammation Management

Benzoxazole derivatives have been evaluated for their activities in managing pain and inflammation . Their interactions with biological targets implicated in these conditions make them potential candidates for drug development .

Cardiovascular Disorders

Benzoxazole derivatives have shown potential in the treatment of cardiovascular disorders . They interact with key biological targets implicated in these diseases, offering potential for the development of new therapeutic agents .

Antimicrobial Activity

Benzoxazole derivatives have demonstrated significant antimicrobial activity . For instance, some compounds showed high antimicrobial activity with MIC values comparable to ofloxacin and fluconazole .

Anticancer Activity

Certain benzoxazole derivatives have shown promising anticancer activity . For example, compounds 4, 6, 25, and 26 had the best anticancer activity in comparison to 5-fluorouracil .

Antifungal Activity

Benzoxazole derivatives have also shown antifungal activity . Compound 19 was most potent against A. niger and compound 1 was most effective against C. albicans .

Synthesis of New Biological Materials

Benzoxazoles, including 2,5-Dichlorobenzooxazole, are used as intermediates for the preparation of new biological materials . Their wide spectrum of pharmacological activities makes them prominent in medicinal chemistry .

Safety And Hazards

The compound has been classified with the signal word “Warning” under the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305, P338, P351, which suggest avoiding breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .

Eigenschaften

IUPAC Name

2,5-dichloro-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOXBFDPBVQGJOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(O2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40439214
Record name 2,5-dichlorobenzooxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichlorobenzooxazole

CAS RN

3621-81-6
Record name 2,5-dichlorobenzooxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Subsequently, 5-chloro-2-mercaptobenzoxazole (3.1 g, 16.7 mmol) was dissolved in thionyl chloride (30 mL, 413 mmol). DMF (1.5 mL) was added and the reaction mixture was heated at 65° C. for 45 min. The solvent was removed under reduced pressure and to the residue was added toluene (2×60 mL) followed by evaporation each time to remove the excess SOCl2 (azetrope). The resultant crude product was dissolved in ethyl acetate (100 mL), washed with water (100 mL) and dried over Na2SO4. Evaporation of ethyl acetate gave 2,5-dichlorobenzoxazole, compound 19, as a red oil (3.2 g).
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

If the process is carried out as in Example 1, but, instead of 6-chlorobenzoxazolin-2-one, the same amount of 5-chlorobenzoxazolin-2-one is used, then about 130 g, corresponding to 69% of theory, of 2,5-dichlorobenzoxazole, melting point 46°-48° C., are obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dichlorobenzooxazole
Reactant of Route 2
Reactant of Route 2
2,5-Dichlorobenzooxazole
Reactant of Route 3
Reactant of Route 3
2,5-Dichlorobenzooxazole
Reactant of Route 4
Reactant of Route 4
2,5-Dichlorobenzooxazole
Reactant of Route 5
2,5-Dichlorobenzooxazole
Reactant of Route 6
2,5-Dichlorobenzooxazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.